2-ethylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride
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Overview
Description
2-ethylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride typically involves the reaction of isothiocyanate with enaminone to form pyrimidinethione. This intermediate undergoes further reactions with various active species such as ethyl iodide, benzaldehyde, p-anisidine, and acetylacetone . The reaction conditions often include the use of ethanol as a solvent and stirring at room temperature for a specified duration .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-ethylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
2-ethylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent against various bacterial strains.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Used in the development of corrosion inhibitors for metals.
Mechanism of Action
The mechanism of action of 2-ethylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound is known to inhibit key enzymes such as tyrosine kinases and phosphatidylinositol-3 kinase, which are involved in cell proliferation and survival . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethylthio-4-(p-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
- 4-(2-(1H-indol-2-yl)ethylamino)-2-(2-(diethylamino)ethylthio)-6-(4-fluorophenyl)pyrimidine-5-carbonitrile
Uniqueness
2-ethylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride is unique due to its specific structural features and the presence of the ethylthio group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a broader spectrum of activity and higher potency in certain applications .
Properties
Molecular Formula |
C9H14ClN3S |
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Molecular Weight |
231.75 g/mol |
IUPAC Name |
2-ethylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride |
InChI |
InChI=1S/C9H13N3S.ClH/c1-2-13-9-11-5-7-3-4-10-6-8(7)12-9;/h5,10H,2-4,6H2,1H3;1H |
InChI Key |
WQWDAUWXNLTTTD-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C2CCNCC2=N1.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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